1,1,2-Trichloro-1-fluoroethane

Descripción general

Descripción

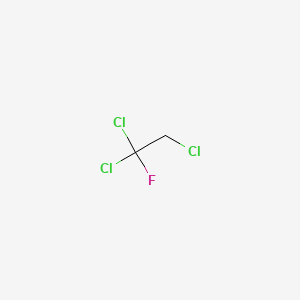

1,1,2-Trichloro-1-fluoroethane is a chlorofluorocarbon compound with the molecular formula C2H2Cl3F. It is a colorless liquid with a slightly sweet odor. This compound is primarily used as a solvent and in the production of other chemicals. It is known for its stability and low reactivity under normal conditions.

Métodos De Preparación

1,1,2-Trichloro-1-fluoroethane can be synthesized through several methods:

Análisis De Reacciones Químicas

1,1,2-Trichloro-1-fluoroethane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: Under specific conditions, it can be oxidized to form other compounds.

Reduction Reactions: It can be reduced to form simpler compounds.

Common reagents used in these reactions include hydrofluoric acid, catalysts like antimony and chromium, and oxidizing or reducing agents depending on the desired reaction. The major products formed from these reactions vary based on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

Solvent in Chemical Reactions

1,1,2-Trichloro-1-fluoroethane is primarily utilized as a solvent in various chemical reactions due to its stability and low reactivity under normal conditions. It is effective in dissolving a wide range of organic compounds, making it valuable for laboratory and industrial applications.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other chemicals. It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles. Additionally, it can be oxidized or reduced to form simpler compounds depending on the reaction conditions and reagents used.

Biological Applications

Biological Studies

In biological research, this compound is used to study interactions between chlorofluorocarbon compounds and biological systems. Its role in understanding the effects of halogenated compounds on living organisms is significant, particularly in toxicological studies .

Pharmaceutical Development

The compound has been employed in the development of certain pharmaceuticals. Its properties facilitate the extraction and purification processes necessary for drug formulation .

Industrial Applications

Cleaning Agent

In industrial settings, this compound is used as a cleaning agent due to its effectiveness in removing grease and contaminants from metal surfaces. Its application extends to electronics manufacturing where precision cleaning is required .

Refrigerant

Historically, this compound has been used as a refrigerant. Although its use has declined due to environmental regulations aimed at reducing ozone-depleting substances, it remains relevant in specific applications where alternatives are not viable .

Environmental Impact

While this compound has beneficial applications, it also poses environmental concerns. The compound can contribute to ozone layer depletion when released into the atmosphere. Therefore, its use is regulated under international agreements such as the Montreal Protocol .

Data Table: Applications of this compound

| Application Area | Details | Impact/Considerations |

|---|---|---|

| Chemical Solvent | Used for dissolving organic compounds | Low reactivity aids stability |

| Synthesis Intermediate | Participates in nucleophilic substitution | Versatile for creating new compounds |

| Biological Research | Studies interactions with biological systems | Important for toxicological assessments |

| Pharmaceuticals | Assists in drug formulation processes | Facilitates extraction and purification |

| Industrial Cleaning | Effective for removing contaminants | Essential in electronics manufacturing |

| Refrigeration | Historical use as a refrigerant | Subject to environmental regulations |

Case Study 1: Toxicological Assessment

A two-year inhalation toxicity study conducted by DuPont assessed the effects of this compound on rats. The study indicated potential health risks associated with prolonged exposure to the compound. Findings highlighted the importance of monitoring exposure levels in occupational settings to mitigate health risks .

Case Study 2: Environmental Monitoring

Research conducted in Taiwan examined ambient concentrations of chlorofluorocarbons including this compound. The study found that emissions had significantly decreased over time due to regulatory measures aimed at controlling ozone-depleting substances. This case underscores the effectiveness of international environmental policies .

Mecanismo De Acción

The mechanism of action of 1,1,2-Trichloro-1-fluoroethane involves its interaction with various molecular targets and pathways. In the atmosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone. This process involves the following steps:

Generation of Chlorine Radicals: this compound is broken down by ultraviolet radiation, producing chlorine radicals.

Ozone Degradation: The chlorine radicals react with ozone, leading to its degradation and the formation of oxygen molecules.

Comparación Con Compuestos Similares

1,1,2-Trichloro-1-fluoroethane can be compared with other similar compounds such as:

1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has similar properties but contains an additional fluorine atom.

1,1,1-Trichloroethane: This compound has one less chlorine atom and is used for similar applications.

Tetrachloroethylene: This compound is used as a solvent and has similar chemical properties

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Actividad Biológica

1,1,2-Trichloro-1-fluoroethane, commonly referred to as Freon 113 or CFC-113, is a chlorofluorocarbon (CFC) that has been widely used as a solvent and refrigerant. Despite its utility, concerns regarding its environmental impact and potential health effects have prompted extensive research into its biological activity. This article reviews the biological effects of CFC-113, focusing on its pharmacokinetics, toxicology, and health implications based on various studies.

- Chemical Formula : Cl₂FC−CClF₂

- CAS Number : 76-13-1

- Molecular Weight : 187.39 g/mol

- Physical State : Colorless, volatile liquid

CFC-113 is characterized by its low toxicity and flammability, making it suitable for use in sensitive applications such as cleaning electronic components. However, its stability in the atmosphere poses significant environmental risks, particularly concerning ozone depletion.

Pharmacokinetics

CFC-113 is rapidly absorbed through inhalation and distributed throughout body tissues via the bloodstream. A physiologically based mathematical model has been developed to predict its pharmacokinetics in humans, indicating significant retention in adipose tissue and prolonged half-life in the body due to its lipophilicity .

Acute Toxicity

Research indicates that exposure to CFC-113 can lead to various acute health effects, primarily affecting the central nervous system and the liver. Inhalation of vapors at concentrations around 2500 ppm has been associated with symptoms such as dizziness, lethargy, and impaired concentration . In animal studies, doses of 1000 to 2000 ppm resulted in hepatotoxicity characterized by vacuolization of liver cells and increased serum bile acids (SBA) levels .

| Exposure Level (ppm) | Observed Effects |

|---|---|

| 200 | Mild hepatocyte enlargement |

| 1000 | Significant liver damage |

| 2500 | Drowsiness and impaired cognition |

| 12000 | Severe respiratory irritation |

Chronic Exposure

Chronic exposure studies have shown that workers exposed to CFC-113 exhibit elevated levels of serum bile acids, indicating potential liver dysfunction. However, these levels returned to normal two weeks post-exposure cessation . The compound's weak narcotic effect can lead to long-term neurological impacts if exposure is not managed properly.

Case Studies

A notable case involved a cohort of workers exposed to CFC-113 in a manufacturing setting. The study monitored liver function parameters before and after exposure. Results indicated a statistically significant increase in SBA levels during exposure periods compared to baseline measurements. Importantly, these levels normalized after two weeks of non-exposure .

Another study assessed the effects of short-term intermittent inhalation exposure in rats over two weeks. The findings revealed dose-related hepatotoxic effects characterized by smooth endoplasmic reticulum proliferation and vacuolization within liver cells at higher concentrations .

Environmental Impact

CFC-113 has been identified as a potent ozone-depleting substance due to its stability in the atmosphere. It can persist for approximately 90 years before degrading under ultraviolet radiation, releasing chlorine radicals that contribute significantly to ozone layer depletion . Regulatory measures have been implemented globally to phase out its use due to these environmental concerns.

Propiedades

IUPAC Name |

1,1,2-trichloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3F/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVMMSGRDBQIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230897 | |

| Record name | 1,1,2-Trichloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-95-0 | |

| Record name | 1,1,2-Trichloro-1-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloro-1-fluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trichloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-TRICHLORO-1-FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LFT9Q0HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1,2-Trichloro-1-fluoroethane interact with the α-Cr2O3 (101̅2) surface?

A1: The research demonstrates that this compound undergoes dehalogenation when exposed to the α-Cr2O3 (101̅2) surface. [] This interaction primarily involves the cleavage of the C-Cl bond at the CFCl2-end of the molecule. This leads to the formation of a -CFClCH2Cl haloalkyl intermediate bound to the surface. [] Subsequent reactions result in the release of CFCl=CH2 (chlorofluoroethylene) and HC≡CH (acetylene) as gaseous products. []

Q2: What happens to the chlorine atoms removed from this compound during this process?

A2: The chlorine atoms removed from this compound bind to the five-coordinate Cr3+ sites on the α-Cr2O3 (101̅2) surface. [] This binding effectively "blocks" these sites, leading to the deactivation of the catalytic surface and halting further dehalogenation. [] Interestingly, the study found no evidence of chlorine replacing lattice oxygen on the surface under the experimental conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.